molecular formula C21H23ClN6O9 B13736609 2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate CAS No. 21429-42-5

2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate

Cat. No.: B13736609
CAS No.: 21429-42-5
M. Wt: 538.9 g/mol
InChI Key: PTFFWQCVPCXSOG-UHFFFAOYSA-N
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Description

2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate is a complex organic compound with the molecular formula C21H23ClN6O9 and a molecular weight of 538.9 . This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate involves multiple steps. The process typically starts with the nitration of 2-chloro-4,6-dinitrophenylamine, followed by diazotization and coupling with 5-acetamido-2-methoxyaniline. The final step involves the reaction with 2-hydroxyethylamine to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large reactors under controlled conditions. The reaction parameters such as temperature, pH, and reaction time are meticulously monitored to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide, ammonia.

Major Products Formed

Scientific Research Applications

2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form amines, which can then interact with cellular components. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate is unique due to its specific structural features, such as the presence of both acetamido and azo groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring stable and vibrant dyes .

Properties

CAS No.

21429-42-5

Molecular Formula

C21H23ClN6O9

Molecular Weight

538.9 g/mol

IUPAC Name

2-[5-acetamido-4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N-(2-hydroxyethyl)-2-methoxyanilino]ethyl acetate

InChI

InChI=1S/C21H23ClN6O9/c1-12(30)23-16-10-18(26(4-6-29)5-7-37-13(2)31)20(36-3)11-17(16)24-25-21-15(22)8-14(27(32)33)9-19(21)28(34)35/h8-11,29H,4-7H2,1-3H3,(H,23,30)

InChI Key

PTFFWQCVPCXSOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCO)CCOC(=O)C

Origin of Product

United States

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